

RTI-111-d3 vs cocaine discriminative effects

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Compound Focus: **RTI-111-d3**

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Pharmacological Profile Comparison

The table below compares the core properties of cocaine and RTI-111 (also known as Dichloropane), which is the parent compound of **RTI-111-d3** [1] [2].

Property	Cocaine	RTI-111 (Dichloropane)
Chemical Class	Tropane alkaloid [1]	Phenyltropane (Cocaine analog) [1] [2]
Primary Mechanism	Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] [2]	Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] [2]
DAT Affinity (IC50 nM)	89 ± 4.8 [1]	0.79 ± 0.09 [1]
SERT Affinity (IC50 nM)	1045 ± 89 [1]	3.13 ± 0.36 [1]
NET Affinity (IC50 nM)	3298 ± 293 [1]	17.96 ± 0.85 [1]
Onset of Action	Fast [1]	Slower than cocaine [1] [2]
Duration of Action	Short [1]	Longer than cocaine [1] [2]

Property	Cocaine	RTI-111 (Dichloropane)
Abuse Liability	High [3]	High, but potentially less compulsive than cocaine [1]

RTI-111 is a synthetic analog of cocaine with a significantly higher affinity for the monoamine transporters [1]. Its slower onset and longer duration of action are key differentiators in its behavioral profile [1] [2]. Anecdotal reports suggest it produces less euphoria and has a more protracted comedown than cocaine [1].

Experimental Data on Discriminative Stimulus Effects

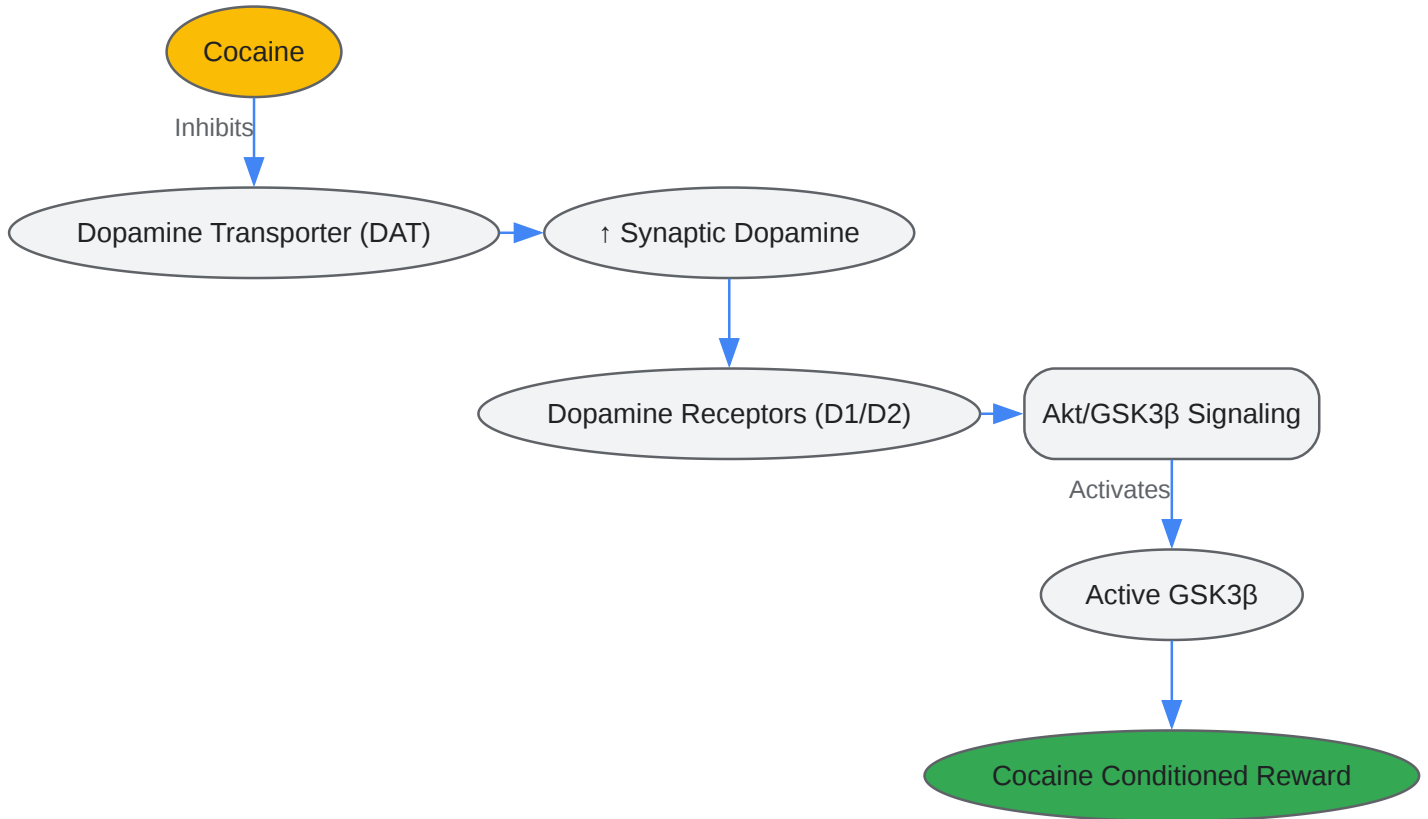
Drug discrimination studies in animals are a standard method for assessing the subjective effects of psychoactive compounds. The following table summarizes key experimental findings.

Aspect	Experimental Findings
General Conclusion	RTI-111 and other 3-phenyltropane analogs fully substitute for cocaine in animal drug discrimination studies [4] [3].
Primary Mediator	The potency of RTI compounds to produce cocaine-like effects is strongly correlated with their affinity for the dopamine transporter (DAT), indicating DAT mediation of the discriminative stimulus effects [4].

| **Experimental Protocol** | **Subjects:** Rats [4]. **Training:** Animals are trained to discriminate cocaine from saline in a two-lever operant conditioning chamber (e.g., Skinner box). Pressing one lever is reinforced after cocaine injection; pressing the other is reinforced after saline injection [4]. **Testing:** After reliable discrimination is established, test compounds like RTI-111 are administered. If the animal responds predominantly on the cocaine-associated lever, the test drug is considered to have similar subjective effects [4]. |

Key Signaling Pathways in Cocaine's Effects

Cocaine's effects involve complex intracellular signaling pathways. Research indicates that the Akt/GSK3 β pathway is critical for the rewarding effects of cocaine, as illustrated below.



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Diagram Title: Cocaine-Activated Signaling in Reward

This diagram shows a simplified pathway where cocaine inhibits the dopamine transporter (DAT), leading to increased synaptic dopamine [5]. This dopamine activates its receptors, which in turn modulates the **Akt/GSK3 β signaling pathway** [5]. Acute cocaine administration has been shown to increase the activity of GSK3 β , and critically, pharmacological inhibition of GSK3 blocks the development of a **cocaine-conditioned place preference**, demonstrating that this pathway is essential for the rewarding effects of the drug [5].

Purpose of RTI-111-d3 in Research

While RTI-111 is studied for its psychoactive properties, **RTI-111-d3** is a deuterated form of the compound. Based on its listing as a "cocaine receptor binding ligand," its primary use in research is likely as a **tracer or internal standard** in advanced analytical techniques like mass spectrometry [6] [7]. It is used in the diagnosis and treatment research for conditions like drug addiction and depression [7]. The deuterium atoms allow scientists to track the molecule more easily, facilitating studies on the distribution and metabolism of RTI-111 itself, rather than on its direct discriminative stimulus effects [6].

Key Conclusions for Researchers

- **RTI-111 is a potent cocaine analog** with a higher binding affinity for monoamine transporters and a longer duration of action than cocaine [1] [2].
- **It fully substitutes for cocaine** in discriminative stimulus paradigms in animals, an effect primarily mediated by its high affinity for the dopamine transporter (DAT) [4].
- **RTI-111-d3 is a specialized research tool**, likely used for tracing and quantification in metabolic and pharmacokinetic studies, rather than for behavioral effect profiling [6] [7].

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